5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Descripción
5-{[(1-Phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound combining triazolo[1,5-a]pyrimidinone and tetrazole moieties. The triazolopyrimidinone core is a fused bicyclic system known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking . This compound’s unique structure suggests applications in drug design, particularly in targeting enzymes or receptors where electronic and steric properties are critical.
Propiedades
IUPAC Name |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N8OS/c22-11-6-9(16-12-14-8-15-21(11)12)7-23-13-17-18-19-20(13)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGLUNQJRWDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)N4C(=N3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Comparisons
The compound is structurally compared to other triazolopyrimidinone derivatives (Table 1). Key differences lie in the substituents at the 5-position:
Structural Insights :
- The tetrazole-thioether group in the target compound combines metabolic stability (tetrazole) with moderate lipophilicity (thioether), contrasting with the polar morpholinomethyl (S3-TP) or reactive chloromethyl (S1-TP) groups .
- The phenyltetrazole moiety may act as a bioisostere for carboxylates, similar to trifluoromethyl groups in enhancing binding affinity .
Key Differences :
- The tetrazole-thioether group may require specialized reagents (e.g., tetrazole-thiols) or protecting groups, increasing synthetic complexity compared to chloromethyl or morpholinomethyl derivatives.
Pharmacological and Physicochemical Properties
Electrochemical Behavior :
- S1-TP, S2-TP, and S3-TP exhibit irreversible oxidation peaks on carbon graphite electrodes, with potentials influenced by substituents (e.g., morpholinomethyl in S3-TP shifts peaks due to electron-donating effects) .
Physicochemical Properties :
- LogP: The target compound’s logP is estimated to be higher than S3-TP (due to morpholine’s polarity) but lower than chlorophenoxy derivatives .
- Solubility : The tetrazole’s polarity may improve aqueous solubility compared to trifluoromethyl-substituted analogs .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
